
4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide is a sulfonamide derivative, which is a class of compounds known for their pharmacological significance. Sulfonamides are important pharmacophores due to their widespread use in medicinal chemistry, particularly as antimicrobial agents. Although the provided papers do not directly discuss the synthesis or properties of 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide, they do provide insight into the synthesis and properties of closely related sulfonamide compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multiple steps, starting from an appropriate benzoic acid precursor. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starts from 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiadiazole thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivatives . This multi-step synthesis approach is common in the preparation of sulfonamide-based compounds and could be similar to the synthesis of 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the presence of various intramolecular and intermolecular interactions. For example, the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides show different molecular conformations stabilized by interactions such as C-H...O, N-H...Cl, and C-H...π(aryl) . These interactions contribute to the stability and conformation of the molecules in the solid state. The presence of substituents on the benzenesulfonyl and aniline rings influences the type and strength of these interactions, which in turn affects the supramolecular architecture of the crystals.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be influenced by the substituents present on the aromatic rings. The papers provided do not detail specific chemical reactions involving the compounds studied, but it is known that sulfonamides can participate in various chemical reactions due to their functional groups. For example, the sulfonamide nitrogen can act as a nucleophile, and the sulfonyl group can be involved in substitution reactions. The presence of a chloro substituent, as in the case of the compound of interest, may also facilitate electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The crystal structures of related compounds reveal that weak intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the physical properties, such as melting points and solubility . The chemical properties, such as acidity and basicity, are influenced by the presence of functional groups like the sulfonamide group and substituents on the aromatic rings. The antiviral activity of some sulfonamide derivatives, as demonstrated by the bioassay tests on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, indicates that these compounds can have significant biological properties .
Scientific Research Applications
Fluorescent Molecular Probes
Compounds structurally similar to 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide, particularly those containing sulfonyl and dimethylphenyl groups, have been synthesized and utilized as fluorescent solvatochromic dyes. These dyes exhibit solvent-dependent fluorescence, attributed to an intramolecular charge transfer. They are essential for developing ultrasensitive fluorescent molecular probes, aiding in the study of various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and significant Stokes shifts (Diwu et al., 1997).
Polyimide Synthesis
Another application involves the synthesis of aromatic polyimides using diamine monomers, including those with sulfonyl and dimethylphenyl segments. These polymers, created through a two-step polymerization process involving the formation of a poly(amic acid) precursor followed by thermal cyclodehydration, show excellent properties such as solubility in organic solvents, high glass transition temperatures, and thermal stability. These characteristics make them suitable for use in coatings, films, and advanced composite materials due to their flexibility, transparency, and resistance to harsh conditions (Hsiao et al., 1998).
Crystal Structural Analysis
The compound's structural analogs have been studied for their crystal structures, revealing interesting supramolecular architectures. For example, aminopyrimidine derivatives, including sulfonate and carboxylate interactions, exhibit unique hydrogen-bonded bimolecular ring motifs. These structures provide insights into the compound's role in forming stable complexes, potentially useful in designing novel materials and understanding molecular interactions (Balasubramani et al., 2007).
Chemiluminescence Studies
Additionally, the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been explored. These studies highlight the potential of such compounds in developing new chemiluminescent materials with applications in biochemical assays, sensors, and imaging techniques. The base-induced decomposition of these dioxetanes in specific solvents produces light, offering a pathway to investigate and utilize these reactions for analytical purposes (Watanabe et al., 2010).
properties
IUPAC Name |
4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-3-4-11(2)14(9-10)21(19,20)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCVBJVPVRSEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

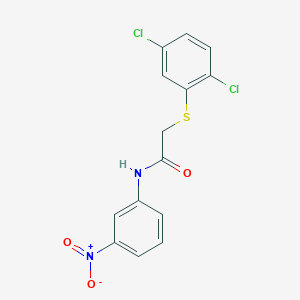
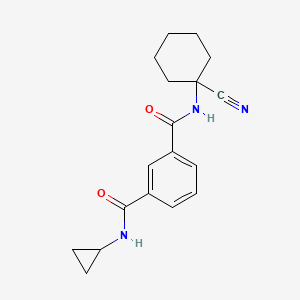
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)

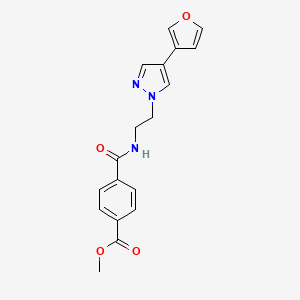
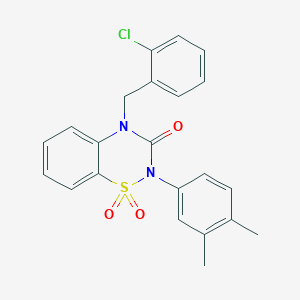


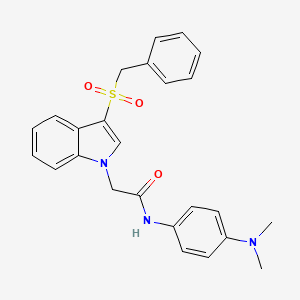
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

